Octanal, 8-[[1,1-dimethylethyl)dimethylsilyl]oxy]- is a siloxane derivative of octanol, specifically designed to enhance its stability and reactivity. This compound is classified under organosilicon compounds due to the presence of silicon in its structure. The molecular formula is , with a molecular weight of approximately 260.49 g/mol. It is primarily utilized in organic synthesis and as a reagent in various chemical reactions.
The synthesis of Octanal, 8-[[1,1-dimethylethyl)dimethylsilyl]oxy]- can be achieved through several methods:
The molecular structure of Octanal, 8-[[1,1-dimethylethyl)dimethylsilyl]oxy]- features:
CC(C)(C)[Si](C)(C)OCCCCCCCCO
LCRZHACTAVRQDY-UHFFFAOYSA-N
The arrangement of atoms indicates a branched structure typical for tertiary alcohols, which contributes to its chemical stability and reactivity .
Octanal, 8-[[1,1-dimethylethyl)dimethylsilyl]oxy]- can participate in various chemical reactions:
These reactions highlight its versatility as a reagent in organic synthesis .
The mechanism of action for Octanal, 8-[[1,1-dimethylethyl)dimethylsilyl]oxy]- primarily revolves around its functional groups:
This combination allows for selective reactions that are crucial in organic synthesis applications .
The physical and chemical properties of Octanal, 8-[[1,1-dimethylethyl)dimethylsilyl]oxy]- include:
These properties indicate its potential applications in various industrial processes where stability and solubility are critical .
Octanal, 8-[[1,1-dimethylethyl)dimethylsilyl]oxy]- finds applications in several scientific fields:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3